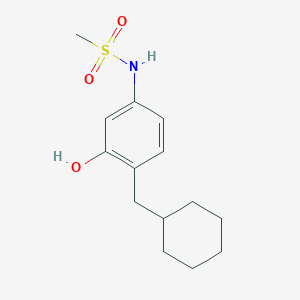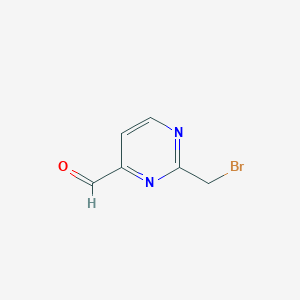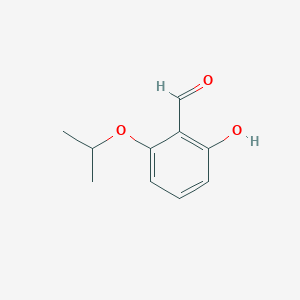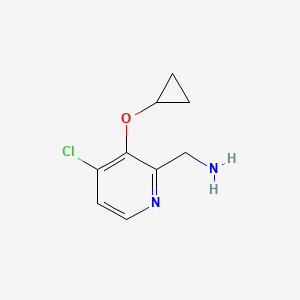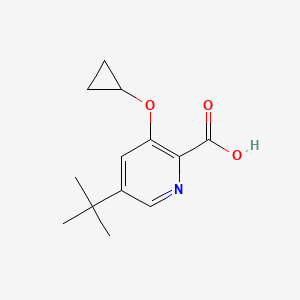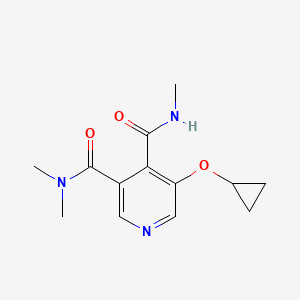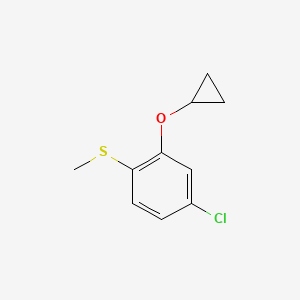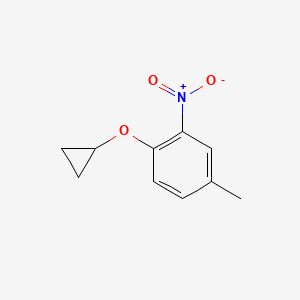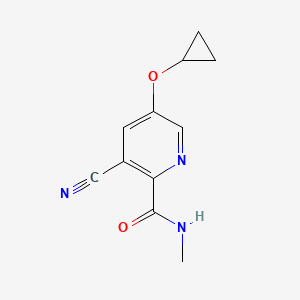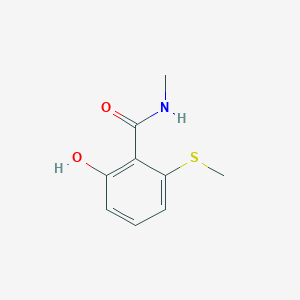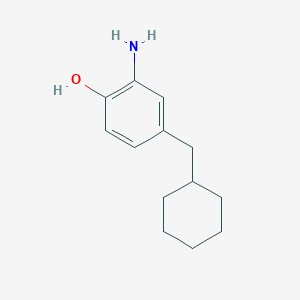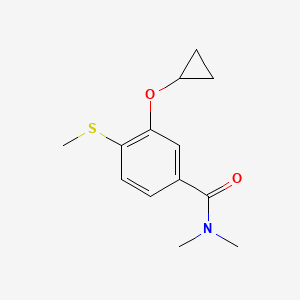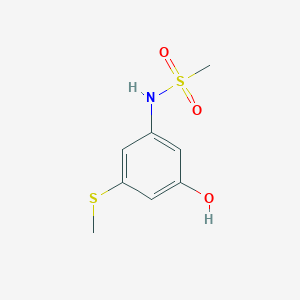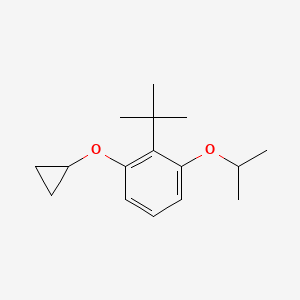
2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a benzene derivative with tert-butyl, cyclopropoxy, and isopropoxy groups. The reaction conditions often include the use of strong bases and solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the production of high-quality this compound .
化学反応の分析
Types of Reactions
2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the cyclopropoxy and isopropoxy groups, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) with manganese catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Primary alcohols from the oxidation of the tert-butyl group.
Reduction: Alcohols from the reduction of the cyclopropoxy and isopropoxy groups.
Substitution: Halogenated derivatives of the benzene ring.
科学的研究の応用
2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and chemical transformations. The tert-butyl group, for example, can undergo selective oxidation, leading to the formation of primary alcohols, which can further participate in biochemical pathways .
類似化合物との比較
Similar Compounds
tert-Butyl alcohol: A simpler tertiary alcohol with the formula (CH3)3COH.
Isobutanol: An isomer of butanol with a similar structure but different functional groups.
2-Methyl-2-propanol: Another tertiary alcohol with a structure similar to tert-butyl alcohol.
Uniqueness
2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene stands out due to its combination of tert-butyl, cyclopropoxy, and isopropoxy groups on a benzene ring. This unique arrangement provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
分子式 |
C16H24O2 |
|---|---|
分子量 |
248.36 g/mol |
IUPAC名 |
2-tert-butyl-1-cyclopropyloxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)17-13-7-6-8-14(18-12-9-10-12)15(13)16(3,4)5/h6-8,11-12H,9-10H2,1-5H3 |
InChIキー |
PSVVBIDZHSOITD-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=CC(=C1C(C)(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


